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piperazine
CAS No.: 862168-49-8
Cat. No.: B1423658

Get Quote

Executive Summary

1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine (CAS: 1187931-50-5, often utilized as the
dihydrochloride salt) represents a specialized scaffold in the design of central nervous system
(CNS) ligands. Unlike the classical "privileged structures" such as 1-(2-
methoxyphenyl)piperazine (0-MeOPP) or 1-(3-chlorophenyl)piperazine (mCPP), this analog
incorporates a hydrophilic 2-methoxyethoxy tail at the meta position.

This structural modification serves a dual purpose in medicinal chemistry:

e Physicochemical Optimization: It significantly enhances aqueous solubility compared to
lipophilic alkyl-phenylpiperazines, addressing common formulation bottlenecks in CNS drug
discovery.

» Selectivity Tuning: The bulky, polar ether chain probes specific solvent-exposed regions of
G-Protein Coupled Receptors (GPCRS), particularly differentiating between Serotonin (5-HT)
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receptor subtypes and Adrenergic (
) receptors.

This guide provides a technical evaluation of the molecule's SAR, a comparative performance
analysis against standard phenylpiperazines, and validated experimental protocols for its
synthesis and characterization.

Chemical Profile & SAR Logic
The Pharmacophore

The molecule consists of two distinct domains:

e Domain A (The Warhead): The piperazine ring acts as the primary protonatable amine (basic
center), essential for forming an ionic bond with the conserved Aspartate residue (e.g.,
Asp3.32) in aminergic GPCR binding pockets.

e Domain B (The Tail): The 3-(2-methoxyethoxy)phenyl group provides aromatic

stacking interactions, while the ether chain extends into the receptor's accessory binding
pocket.

SAR "Deep Dive": The Meta-Alkoxy Effect

The position and nature of the phenyl substituent dictate the pharmacological profile.

© 2026 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1423658?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

1-(2-
( . . 1-[3-(2-Methoxy-ethoxy)-
Feature Methoxyphenyl)piperazine . .
phenyl]-piperazine
(o-MeOPP)
Substitution Ortho (-OCH3) Meta (-OCH2CH20CH3)

) Compact; forces non-planar ) )
Steric Bulk ) Extended; flexible chain.
conformation.

Mixed 5-HT /
Primary Target 5-HT1A (Agonist/Antagonist)
-Adrenergic
Solubility (LogP) ~1.4 (Lipophilic) ~0.8 (Enhanced Hydrophilicity)
] ] O-dealkylation (slower); Ether
Metabolic Fate O-demethylation

cleavage.

Mechanistic Insight: The ortho-substitution in 0-MeOPP creates a "twisted" biphenyl-like
conformation favored by the 5-HT1A receptor. In contrast, the meta-substitution in the title
compound allows for a more planar alignment but introduces steric bulk that often reduces 5-
HT1A affinity while retaining or enhancing affinity for

-adrenergic receptors or 5-HT2 subtypes. The ethylene glycol chain (-O-CH2-CH2-0-) acts as
a solubilizing anchor, reducing non-specific binding and improving the "drug-likeness" score by
lowering cLogP.

Comparative Analysis: Performance vs. Alternatives

In the context of library design and lead optimization, this scaffold offers distinct advantages

over traditional phenylpiperazines.

Table 1: Comparative Ligand Profiling
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1-[3-(2-Methoxy-
13+ 4 0-MeOPP (Standard = mCPP (Standard 5-

Parameter ethoxy)-phenyl]-
_ . 5-HT1A) HT2C)
piperazine
Solubilized Scaffold / ) Reference Agonist
Role ) Reference Agonist )
Linker (Non-selective)
. High (Ether chain
Water Solubility Low to Moderate Low
effect)
o Tunable (Linker- )
Receptor Selectivity High (5-HT1A) Low (Pan-5-HT)
dependent)
o ) Low (No Moderate
Toxicity Risk ] Moderate ] ]
halogenation) (Anxiogenic)
) B High (Linker for Limited (Terminal Limited (Terminal
Synthetic Utility )
PROTACSs/Bivalent) fragment) fragment)

Key Takeaway: Use the title compound when designing multi-target ligands (e.g., dual 5-
HT/Dopamine modulators) where water solubility is a limiting factor. It is less suitable as a
standalone "probe" for a single receptor subtype compared to 0o-MeOPP.

Visualization: SAR & Signaling Logic

The following diagram illustrates the Structural Activity Relationship logic, mapping how specific
structural domains influence pharmacological outcomes.
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Figure 1: SAR Logic Flowchart illustrating the functional impact of the methoxy-ethoxy
substitution.

Experimental Protocols
Synthesis Protocol (Buchwald-Hartwig Amination)

Objective: Synthesize 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine from 3-bromo-phenol
precursors. This convergent route avoids the use of toxic neat piperazine at high temperatures.

Reagents:

e Precursor A: 1-Bromo-3-(2-methoxyethoxy)benzene (Synthesized via alkylation of 3-
bromophenol).

Precursor B: Piperazine (anhydrous).

Catalyst: Pd2(dba)3 / BINAP.

Base: Sodium tert-butoxide (NaOtBu).

Solvent: Toluene (anhydrous).
Step-by-Step Workflow:
e Precursor Synthesis:

o React 3-bromophenol (1.0 eq) with 1-bromo-2-methoxyethane (1.2 eq) and K2CO3 (2.0
eq) in DMF at 80°C for 12h.

o Extract with EtOAc, wash with brine, dry over Na2S0O4. Yields 1-Bromo-3-(2-
methoxyethoxy)benzene.

e C-N Coupling (The Critical Step):
o Charge a flame-dried flask with Pd2(dba)3 (1 mol%) and BINAP (2 mol%) under Argon.

o Add Toluene and stir for 10 min to form the active catalyst complex.
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o Add 1-Bromo-3-(2-methoxyethoxy)benzene (1.0 eq), Piperazine (3.0 eq - excess prevents
bis-arylation), and NaOtBu (1.4 eq).

o Heat to 100°C for 16 hours.

 Purification:
o Cool to RT, filter through Celite to remove Pd residues.
o Concentrate filtrate.[1]

o Acid-Base Extraction: Dissolve residue in 1N HCI (aq). Wash with Ether (removes
unreacted bromide). Basify aqueous layer with 2N NaOH to pH > 12. Extract product into
DCM.

o Salt Formation: Treat DCM solution with HCI in Dioxane to precipitate the Dihydrochloride
salt.

Self-Validation Check:
o Appearance: White to off-white crystalline solid.

e 1H NMR (D20): Look for piperazine protons (~3.3-3.5 ppm) and the distinctive ethylene
glycol multiplet (~3.8, 4.1 ppm).

In Vitro Binding Assay (Radioligand Competition)

Objective: Determine the affinity (

) of the compound for the 5-HT1A receptor.

Materials:

e Receptor Source: Rat hippocampal membrane homogenates or CHO cells expressing h5-
HT1A.

» Radioligand: [3H]-8-OH-DPAT (0.5 nM).

» Non-specific Binder: Serotonin (10 pM).
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Protocol:

e Preparation: Dilute the test compound (1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine) in
assay buffer (50 mM Tris-HCI, pH 7.4) to concentrations ranging from

to
M.

 Incubation:
o Mix 50 pL Radioligand + 50 pL Test Compound + 100 uL Membrane Suspension.
o Incubate at 25°C for 60 minutes (Equilibrium).

o Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to
reduce non-specific binding) using a cell harvester.

» Quantification: Count radioactivity via liquid scintillation spectroscopy.
e Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

using non-linear regression and convert to

using the Cheng-Prusoff equation:

Synthesis Workflow Diagram
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Figure 2: Convergent synthesis pathway for the target scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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relationship-sar-technical-guide-1-3-2-methoxy-ethoxy-phenyl-piperazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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